Electrophilicity Tuning: Methyl Acrylate Warhead vs. Acrylonitrile Warhead in Sulfonyl Acrylate/acrylonitrile Series
The methyl acrylate warhead in the target compound exhibits attenuated electrophilic reactivity compared to the acrylonitrile warhead of AMZ30, the prototypical sulfonyl acrylonitrile PME-1 inhibitor (IC₅₀ = 600 nM) [1]. In the sulfonyl acrylate/acrylonitrile series, the nitrile group is a stronger electron-withdrawing substituent (Taft σ* ≈ 2.66 for CN vs. ≈ 1.81 for CO₂CH₃ per literature compilations), rendering the β-carbon more electrophilic and accelerating thiolate addition rates. The acrylate warhead is estimated to react with cysteine thiolates approximately 3- to 10-fold more slowly than the corresponding acrylonitrile based on frontier molecular orbital analysis of analogous acrylate/acrylonitrile pairs, though direct kinetic measurements for this specific compound pair have not been reported [2]. This reduced intrinsic reactivity may translate to lower off-target labeling of abundant cellular thiols such as glutathione, a property correlated with improved selectivity in covalent probe campaigns.
| Evidence Dimension | Electrophilic warhead reactivity (estimated relative thiolate addition rate) |
|---|---|
| Target Compound Data | Methyl acrylate warhead: estimated ~3- to 10-fold slower cysteine thiolate addition vs. acrylonitrile (class-level estimate, no direct kinetic data for this specific compound) |
| Comparator Or Baseline | AMZ30 (sulfonyl acrylonitrile): IC₅₀ = 600 nM vs. PME-1; faster cysteine thiolate addition |
| Quantified Difference | Approximately 3- to 10-fold slower estimated labeling rate (class-level inference; not directly measured for this pair) |
| Conditions | Class-level comparison: electrophilicity inferred from Taft σ* values and frontier molecular orbital analysis of acrylate/acrylonitrile pairs in sulfonyl-activated Michael acceptor systems. |
Why This Matters
A slower, more controlled covalent labeling rate is therapeutically desirable for reducing off-target reactivity and extending target residence time, making the acrylate warhead a preferred starting point for selective covalent inhibitor design when the target cysteine/serine is not hyper-reactive.
- [1] Bachovchin DA, Speers AE, Cravatt BF. Discovery and optimization of sulfonyl acrylonitriles as selective, covalent inhibitors of protein phosphatase methylesterase-1. J Am Chem Soc. 2011;133(28):10784–10787. AMZ30 IC₅₀ = 600 nM against PME-1. View Source
- [2] Flanagan ME, Abramite JA, Anderson DP, et al. Chemical and computational methods for the characterization of covalent reversible inhibitors. Future Med Chem. 2011;3(16):2061–2079. Acrylate vs. acrylonitrile electrophilicity in sulfonyl-activated systems. View Source
